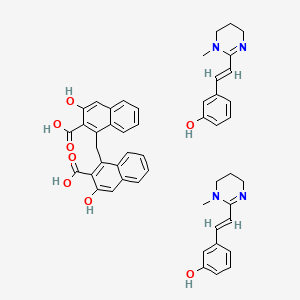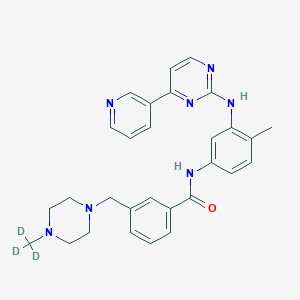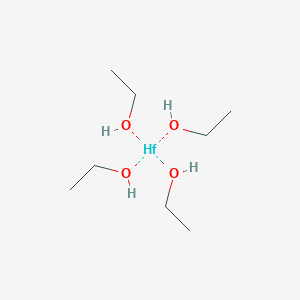
Tetraethoxyhafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethoxyhafnium can be synthesized by reacting metallic hafnium with ethanol in the presence of oxygen. The reaction is typically carried out under an inert atmosphere to prevent the reaction with water vapor in the air .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of hafnium metal with ethanol. This process is conducted under stringent conditions to ensure the purity and stability of the compound. The reaction is as follows:
Hf+4C2H5OH→Hf(OC2H5)4+2H2
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethoxyhafnium undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hafnium dioxide (HfO₂) and ethanol. This reaction is typically catalyzed by acids or bases.
Major Products:
Hydrolysis Product: Hafnium dioxide (HfO₂)
Condensation Product: Polymeric hafnium ethoxide structures
Applications De Recherche Scientifique
Tetraethoxyhafnium has a wide range of applications in scientific research and industry:
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Mécanisme D'action
The mechanism of action of tetraethoxyhafnium primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, it forms hafnium dioxide, which has high thermal stability and dielectric properties. These properties make it suitable for use in high-k dielectric materials in semiconductor devices .
Comparaison Avec Des Composés Similaires
Tetraethoxysilane (TEOS): Similar to tetraethoxyhafnium, TEOS is used in the sol-gel process to produce silica-based materials.
Tetrakis(ethylmethylamido)hafnium (TEMAHf): Another hafnium-based compound used in atomic layer deposition for semiconductor applications.
Uniqueness: this compound is unique due to its ability to form high-k dielectric materials with excellent thermal stability and dielectric properties. This makes it a preferred choice for advanced semiconductor applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H24HfO4 |
|---|---|
Poids moléculaire |
362.76 g/mol |
Nom IUPAC |
ethanol;hafnium |
InChI |
InChI=1S/4C2H6O.Hf/c4*1-2-3;/h4*3H,2H2,1H3; |
Clé InChI |
ZSVBAHMGGMMOSD-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.CCO.CCO.[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
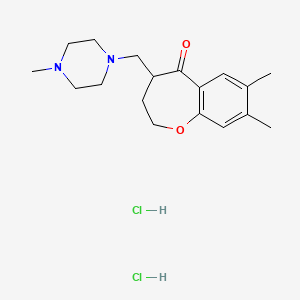
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
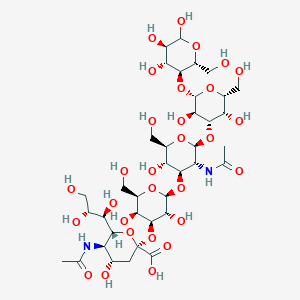
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
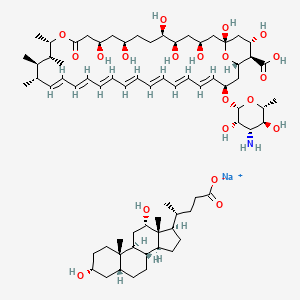
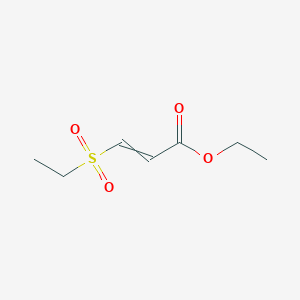
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)

![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
